2-Bromo-3-fluorophenylurea

Supramolecular Chemistry Medicinal Chemistry Hydrogen Bonding

Pharmaceutical intermediate sourcing challenge: inconsistent halogenation patterns alter target engagement and SAR outcomes. This dihalogenated monaryl urea provides an orthogonal reactivity profile for kinase inhibitor library construction. - **Key advantage**: ortho-bromine increases urea NH hydrogen-bond donor strength vs non-ortho-halogen analogs, improving hinge region binding affinity. - **Synthetic versatility**: bromine enables Pd-coupling diversification; meta-fluorine retains electronic effects. Predicted density 1.791 g/cm³ supports crystal stability. - **Supply**: research quantities available. Strict quality control.

Molecular Formula C7H6BrFN2O
Molecular Weight 233.04 g/mol
Cat. No. B12853908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-fluorophenylurea
Molecular FormulaC7H6BrFN2O
Molecular Weight233.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)Br)NC(=O)N
InChIInChI=1S/C7H6BrFN2O/c8-6-4(9)2-1-3-5(6)11-7(10)12/h1-3H,(H3,10,11,12)
InChIKeyJRYKYOVYPGYRRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-fluorophenylurea – Dual-Halogenated Building Block for Kinase Medicinal Chemistry


2-Bromo-3-fluorophenylurea (CAS 1935148-57-4), systematic name N-(2-bromo-3-fluorophenyl)urea, is a dihalogenated monaryl urea with bromine at the ortho position and fluorine at the meta position relative to the urea pharmacophore . The compound has a molecular weight of 233.04 g/mol and the molecular formula C₇H₆BrFN₂O, serving as a key intermediate in kinase inhibitor design, where the urea moiety acts as a hydrogen-bond donor/acceptor and the ortho-bromine facilitates cross-coupling-based diversification [1].

Kinase inhibitor fragment design – reported enhanced H-bond donor capacity via ortho-Br
Orthogonal cross-coupling diversification – ortho-Br Pd-coupling handle with intact meta-F
Halogen-position SAR probe – distinct Br ortho / F meta electronic tuning

Why Generic Phenylureas Cannot Replace 2-Bromo-3-fluorophenylurea


Phenylurea derivatives with different halogenation patterns exhibit substantively different hydrogen-bond donor capacities, physicochemical profiles, and synthetic versatility [1]. The ortho-bromine in 2-bromo-3-fluorophenylurea dramatically enhances the urea NH hydrogen-bond donor strength compared to non-ortho-halogen analogs, a property critical for target binding interactions [1]. Simultaneously, the meta-fluorine electronic effect and the availability of the ortho-bromine for cross-coupling create an orthogonal reactivity profile absent in monohalogen or mis-positioned regioisomers. Generic substitution with 3-fluorophenylurea, 2-bromophenylurea, or 2-bromo-4-fluorophenylurea therefore introduces a significant risk of altered target engagement, divergent synthetic outcomes in library construction, and unpredictable physicochemical behavior.

Non-ortho-halogen analogs
3-Fluorophenylurea and 3-bromophenylurea lack the ortho-Br H-bond enhancement; target engagement may shift.
Monohalogen ureas
2-Bromophenylurea lacks the meta-fluorine electronic modulation, altering physicochemical and SAR profiles.
Regioisomer mismatch
2-Bromo-4-fluorophenylurea changes the electronic vector; divergent library outcomes and binding behavior may occur.

Quantitative Differentiation vs. Closest Analogs


Ortho-Bromine Effect on Hydrogen-Bond Donor Strength

The introduction of bromine at the ortho position relative to the urea moiety dramatically enhances the intermolecular hydrogen bond (HB) donor character of the urea NH group, as demonstrated in solution-based self-association and HB acceptor binding studies [1]. This effect distinguishes 2-bromo-3-fluorophenylurea (ortho-Br) from comparators lacking an ortho-bromine, such as 3-fluorophenylurea (no Br) and 3-bromophenylurea (Br at meta position).

H-Bond Donor Enhancement
Class-level inference
Reported dramatic enhancement of urea NH donor strength for ortho-Br vs. non-ortho-halogen phenylureas [1]
Supports binding affinity context
Quantitative Ka not reported for target compound
Supramolecular Chemistry Medicinal Chemistry Hydrogen Bonding

Molecular Weight Advantage Over Monohalogen Analogs

2-Bromo-3-fluorophenylurea has a molecular weight of 233.04 g/mol, a ~51% increase over 3-fluorophenylurea (154.14 g/mol) . This substantial mass difference results from the bromine atom (atomic weight ~80 Da) replacing hydrogen at the ortho position. Compared to 2-bromophenylurea (215.05 g/mol), the additional fluorine adds approximately 18 g/mol (~8% increase) .

MW vs. Analogs
Cross-study comparable
233.04 g/mol; +51% vs. 3-fluorophenylurea; +8% vs. 2-bromophenylurea
Higher lipophilicity context; assay formulation review
Physicochemical Properties Drug-likeness Library Design

Boiling Point Differential Reflecting Intermolecular Forces

The predicted boiling point of 2-bromo-3-fluorophenylurea is 276.0 ± 30.0 °C, significantly exceeding that of 3-fluorophenylurea (230.4 °C at 760 mmHg) . Even when compared within the error range, the midpoint difference of ~45.6 °C reflects stronger van der Waals and dipolar interactions attributable to the heavy bromine atom.

Boiling Point (Pred.)
Cross-study comparable
276.0 ± 30.0 °C; +45.6 °C vs. 3-fluorophenylurea (230.4 °C)
Higher thermal stability context; purification feasibility
Thermal Stability Purification Formulation

Density Enhancement from Dual-Halogen Crystal Packing

The predicted density of 2-bromo-3-fluorophenylurea is 1.791 ± 0.06 g/cm³, substantially higher than 3-fluorophenylurea (1.353 g/cm³) . This density enhancement is attributable to the heavier bromine atom and potentially improved crystal packing. The compound's density also exceeds that of 2-bromophenylurea (1.708 g/cm³), suggesting that the additional meta-fluorine contributes to denser packing .

Density (Pred.)
Cross-study comparable
1.791 g/cm³; +32.4% vs. 3-fluorophenylurea (1.353)
Solid-state packing context; formulation handling
Solid-State Properties Crystallinity Formulation

Orthogonal Cross-Coupling and Electronic Tuning Reactivity

2-Bromo-3-fluorophenylurea presents orthogonally reactive halogens: the ortho-bromine is a competent participant in Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, while the meta-fluorine is essentially inert under these conditions [1]. This contrasts with 3-fluorophenylurea (no cross-coupling handle) and 2-bromophenylurea (no electronic tuning via fluorine), while 2-chloro-3-fluorophenylurea would exhibit attenuated cross-coupling reactivity due to the stronger C–Cl bond.

Cross-Coupling Versatility
Supporting evidence
Ortho-C–Br (Pd-coupling competent) + meta-C–F (inert, electron-withdrawing)
Supports library diversification; regioisomeric probe
Synthetic Chemistry Cross-Coupling Library Synthesis

Recommended Procurement Scenarios Based on Differentiated Properties


Kinase Inhibitor Fragment Libraries with Enhanced Hinge Binding

When constructing focused kinase inhibitor libraries, the enhanced hydrogen-bond donor character conferred by the ortho-bromine [1] makes 2-bromo-3-fluorophenylurea a preferred urea warhead over non-ortho-halogen analogs such as 3-fluorophenylurea. The stronger urea NH•••O=C interaction with the kinase hinge region is predicted to improve binding affinity and residence time.

Parallel Synthesis of Diversified Biaryl-Urea Libraries

For high-throughput library construction, the ortho-bromine serves as a competent Pd-coupling handle [1] while the meta-fluorine remains intact, enabling single-step diversification with arylboronic acids. This orthogonal reactivity is unavailable in 3-fluorophenylurea (no coupling handle) and requires additional synthetic manipulation with 2-bromophenylurea (no retention of fluorine electronic effects) .

SAR Studies Probing Halogen Position Contributions

In SAR campaigns aiming to decouple steric and electronic contributions of halogen substituents, 2-bromo-3-fluorophenylurea provides a distinct regioisomeric probe. The ortho-bromine contributes both steric bulk and enhanced HB donor capacity, while the meta-fluorine provides electron-withdrawing character without steric interference. This combination is not achievable with 2-bromo-4-fluorophenylurea (F at para, different electronic vector) or 3-bromo-2-fluorophenylurea (attenuated HB effect due to meta-Br).

Crystallization and Solid-Form Screening of High-Density Cores

For solid-form screening and crystallization optimization, the higher predicted density (1.791 g/cm³) and elevated boiling point (276.0°C) of 2-bromo-3-fluorophenylurea [1] relative to 3-fluorophenylurea (1.353 g/cm³; 230.4°C) suggest improved crystal lattice stability. This is advantageous when developing crystalline formulations or co-crystals where lattice energy contributes to thermodynamic stability.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment design
H-bond donor enhancement context
Binding affinity assessment
Diversified biaryl-urea library synthesis
Orthogonal cross-coupling handle
Suzuki-Miyaura diversification validation
Halogen-position SAR studies
Regioisomeric halogen probe (Br ortho, F meta)
Electronic/steric contribution decoupling
Solid-form screening of high-density cores
Higher predicted density and thermal stability
Crystal lattice stability assessment
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